molecular formula C12H20O B128954 1-Adamantaneethanol CAS No. 6240-11-5

1-Adamantaneethanol

Cat. No.: B128954
CAS No.: 6240-11-5
M. Wt: 180.29 g/mol
InChI Key: ZBIDZPHRNBZTLT-UHFFFAOYSA-N
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Description

1-Adamantaneethanol, also known as 2-(1-adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound is characterized by its unique tricyclic structure, which imparts significant rigidity and stability. This makes this compound an interesting subject for various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that 1-Adamantaneethanol can influence peptide binding by MHC II . This suggests that it may interact with certain enzymes and proteins, although the specific nature of these interactions is not yet clear.

Cellular Effects

Given its role in influencing peptide binding by MHC II , it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to influence peptide binding by MHC II , suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression. The specifics of these interactions and their effects at the molecular level are not yet clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantanone using sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1-adamantanone. This method employs a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Adamantaneethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 1-Adamantaneethanol: this compound stands out due to its combination of the adamantane core and the ethanol group. This unique structure imparts both rigidity and functional versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

2-(1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIDZPHRNBZTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211465
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
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Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-11-5, 71411-98-8
Record name Tricyclo[3.3.1.13,7]decane-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6240-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decaneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decaneethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-adamantaneethanol modify the properties of phthalocyanines?

A1: The research demonstrates that reacting this compound with 3,4,5,6-tetrafluorophthalonitrile yields 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile []. This compound can be further used to synthesize magnesium, nickel, and metal-free phthalocyanines. The bulky adamantane groups introduced by this compound lead to significant steric hindrance in the resulting phthalocyanines. This steric effect causes interesting red shifts in their UV–vis spectra, indicating altered electronic properties compared to less hindered phthalocyanines []. This highlights the potential of using this compound as a building block for tuning the optical properties of phthalocyanines for various applications.

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